molecular formula C18H12FN3O2S B14996447 N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14996447
M. Wt: 353.4 g/mol
InChI Key: GIJZRJURORXLOX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group, in particular, contributes to its unique properties compared to other thienopyrimidine derivatives .

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H12FN3O2S/c1-10-3-2-8-22-15(10)21-17-13(18(22)24)9-14(25-17)16(23)20-12-6-4-11(19)5-7-12/h2-9H,1H3,(H,20,23)

InChI Key

GIJZRJURORXLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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